molecular formula C13H14F3NO4 B12106569 Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate

Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate

Cat. No.: B12106569
M. Wt: 305.25 g/mol
InChI Key: RVUHHAJQRVEKRP-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-[4-(TRIFLUOROMETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-[4-(TRIFLUOROMETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be added using a trifluoromethylating agent under specific reaction conditions.

    Esterification: The final step involves the esterification of the carboxylate group with methanol.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyrrolidine rings.

    Reduction: Reduction reactions can occur, potentially affecting the ester or phenoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of new materials with specific properties.

    Biological Studies: As a probe or tool in biochemical assays.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-[4-(METHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-[4-(ETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE

Uniqueness

The presence of the trifluoromethoxy group distinguishes METHYL (2S,4S)-4-[4-(TRIFLUOROMETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE from its analogs. This group can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name

methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUHHAJQRVEKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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